molecular formula C17H20N8O2S B2956966 N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034408-76-7

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2956966
CAS No.: 2034408-76-7
M. Wt: 400.46
InChI Key: PPLCWIJTJCVOSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazine-based derivative featuring a benzo[c][1,2,5]thiadiazole carboxamide moiety. Its structure integrates a 1,3,5-triazine core substituted with dimethylamino and morpholino groups at the 4- and 6-positions, respectively. The methylene bridge links the triazine ring to the benzo-thiadiazole carboxamide group, which is notable for its electron-deficient aromatic system.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8O2S/c1-24(2)16-19-14(20-17(21-16)25-5-7-27-8-6-25)10-18-15(26)11-3-4-12-13(9-11)23-28-22-12/h3-4,9H,5-8,10H2,1-2H3,(H,18,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLCWIJTJCVOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps:

  • Formation of the 1,3,5-triazine core: : This can be achieved through the cyclocondensation of suitable amidine derivatives with cyanuric chloride under controlled conditions.

  • Attachment of substituents: : Dimethylamino and morpholino groups are introduced through nucleophilic substitution reactions.

  • Synthesis of the benzo[c][1,2,5]thiadiazole-5-carboxamide: : This part of the molecule is synthesized separately via methods such as the reaction of o-phenylenediamine with thionyl chloride followed by amide formation.

Industrial Production Methods

In industrial settings, the synthesis process is optimized for scale, often involving:

  • Efficient catalysis: : Using catalysts to speed up reactions.

  • Controlled reaction environments: : Employing reactors with precise temperature, pressure, and mixing controls.

  • Purification steps: : Using techniques like crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation to introduce more functional groups or modify existing ones.

  • Reduction: : Reduction reactions can be used to alter the electronic properties of the molecule.

  • Substitution: : Various substitution reactions can modify the morpholino and dimethylamino groups.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

  • Reduction: : Reagents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).

  • Substitution: : Conditions typically involve nucleophiles or electrophiles, depending on the desired modification.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of complex molecules and as a reactant in studying reaction mechanisms.

Biology

Biologically, it's investigated for its potential as a pharmacophore in drug design due to its ability to interact with various biological targets.

Medicine

In medicine, research focuses on its potential therapeutic effects, such as anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

Industrially, the compound finds applications in the development of advanced materials, including dyes, pigments, and electronic components.

Mechanism of Action

The mechanism of action for N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves:

  • Molecular Targets: : Interaction with specific proteins, enzymes, or receptors in biological systems.

  • Pathways: : Modulation of signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of triazine and carboxamide derivatives. Below is a comparative analysis based on substituent patterns, synthetic routes, and inferred bioactivity:

Compound Class Key Structural Features Synthetic Pathway Potential Applications References
Target Compound 4-(dimethylamino)-6-morpholino-triazine + benzo-thiadiazole carboxamide Likely via nucleophilic substitution on triazine, followed by carboxamide coupling Kinase inhibition, organic electronics
2-[(4-Amino-triazin-2-yl)methylthio]-sulfonamides 4-amino-6-substituted triazine + methylthio linker + sulfonamide group Substitution on triazine, thioether formation, sulfonamide coupling Antibacterial agents (inferred from sulfonamide class)
Bis(morpholino-triazine) derivatives Dual morpholino substitution on triazine + ureido/benzamide linkers Sequential morpholino substitution, urea/amide bond formation Kinase inhibition (e.g., mTOR/PI3K pathways)
Imidazo-thiazole carboxamides Imidazo[2,1-b]thiazole core + carboxamide side chain Cyclocondensation, amine coupling Anticancer agents (e.g., kinase or metabolic inhibitors)

Key Differences and Implications

Triazine Substitution Patterns: The target compound’s dimethylamino and morpholino groups enhance solubility and hydrogen-bonding capacity compared to simpler amino or alkyl-substituted triazines (e.g., compounds in ). Morpholino groups, in particular, are associated with improved pharmacokinetic profiles in kinase inhibitors .

Linker and Functional Group Variations :

  • The benzo-thiadiazole carboxamide group distinguishes the target compound from sulfonamide-linked triazines () and imidazo-thiazole carboxamides (). The benzo-thiadiazole unit’s electron-deficient nature may enhance charge-transfer properties in photovoltaic applications , while sulfonamides are typically leveraged for antibacterial activity.

Synthetic Complexity :

  • The target compound requires precise regioselective substitution on the triazine ring, which is more synthetically challenging than the straightforward coupling of pre-functionalized amines or sulfonamides seen in .

Biological Activity

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a triazine core with a morpholino substituent and a benzo[c][1,2,5]thiadiazole moiety. Its molecular formula is C15H20N6OC_{15}H_{20}N_{6}O, with a molecular weight of approximately 304.36 g/mol. The unique combination of functional groups enhances its binding affinity to biological targets compared to simpler analogs.

Anticancer Properties

Preliminary studies suggest that this compound may act as an enzyme inhibitor , particularly in cancer cells. It is believed to interfere with critical cellular processes necessary for cell survival and proliferation. The mechanism may involve binding to specific enzymes or receptors, inhibiting their activity and leading to potential therapeutic applications in oncology.

Antimicrobial Effects

The compound's structural features suggest potential antimicrobial properties . Similar compounds with triazine and thiadiazole moieties have shown effectiveness against various bacterial strains. The presence of the benzo[c][1,2,5]thiadiazole ring may contribute to these effects by enhancing the compound's ability to penetrate microbial cell walls .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with biological targets through:

  • Hydrogen bonding : The triazine ring can engage in hydrogen bonding with enzymes or receptors.
  • Electrostatic interactions : The dimethylamino and morpholino groups may enhance binding specificity and affinity.

Case Studies and Experimental Data

A review of related literature reveals several studies focusing on the biological activities of similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(4-(dimethylamino)-6-morpholino-1,3,5-triazine)Triazine core with morpholineAnticancerLacks benzo[c][1,2,5]thiadiazole moiety
2-Amino-1,3,4-thiadiazole derivativesThiadiazole ringAntimicrobialKnown for broad-spectrum activity
4-(Dimethylamino)-6-morpholino derivativesMorpholine structureNeuroprotectivePotential CNS effects

These comparisons highlight the distinct biological activities conferred by the specific structural elements present in this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.